3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid
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Overview
Description
3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic organic compound that features an oxazole ring substituted with methoxymethyl and methyl groups, as well as a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methoxymethyl)-5-methyl-1,2-oxazole with a carboxylating agent. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl acetic acid
- 4-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl butanoic acid
- 4-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl butanoic acid
Uniqueness
3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9NO4 |
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Molecular Weight |
171.15 g/mol |
IUPAC Name |
3-(methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9NO4/c1-4-6(7(9)10)5(3-11-2)8-12-4/h3H2,1-2H3,(H,9,10) |
InChI Key |
PDRZIJDDPYLZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)COC)C(=O)O |
Origin of Product |
United States |
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